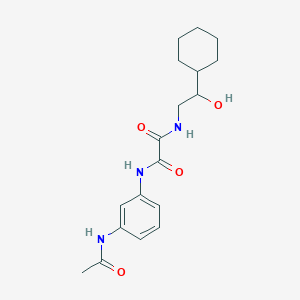

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-12(22)20-14-8-5-9-15(10-14)21-18(25)17(24)19-11-16(23)13-6-3-2-4-7-13/h5,8-10,13,16,23H,2-4,6-7,11H2,1H3,(H,19,24)(H,20,22)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWDIOAARDMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 2-cyclohexyl-2-hydroxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of 3-acetamidophenylamine by acetylation of 3-aminophenol.

Step 2: Reaction of 3-acetamidophenylamine with oxalyl chloride to form the intermediate 3-acetamidophenyl oxalyl chloride.

Step 3: Reaction of the intermediate with 2-cyclohexyl-2-hydroxyethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new amide derivatives with different functional groups.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Antiviral and HIV Entry Inhibitors

Compounds in , such as N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinylmethyl)oxalamides (14, 15) , feature halogenated aryl groups and heterocyclic substituents. These structural elements are critical for targeting the CD4-binding site of HIV. Compared to the target compound:

- Acetamido groups may engage in stronger hydrogen bonding than chloro substituents, affecting target specificity .

- Activity Implications : Thiazole and pyrrolidine rings in compounds enhance antiviral activity, while the cyclohexyl-hydroxyethyl group in the target compound might improve metabolic stability due to reduced enzymatic degradation .

Table 1: Antiviral Oxalamides

Flavor Compounds and Regulatory Approvals

N1-(2,4-dimethoxybenzyl)-N2-(pyridinylethyl)oxalamide (S336) () is a flavor compound with regulatory approval. Key comparisons:

- Aromatic vs. Aliphatic Groups : S336 uses dimethoxybenzyl and pyridinylethyl groups for umami enhancement, while the target compound’s cyclohexyl-hydroxyethyl substituent introduces aliphatic bulk, likely rendering it unsuitable for flavor applications due to altered solubility and taste receptor interactions .

- Regulatory Status : S336 has undergone toxicological evaluations (e.g., CYP inhibition assays), whereas the target compound’s safety profile remains unexplored .

Antimicrobial and Enzyme-Targeting Oxalamides

and highlight oxalamides with halogenated aryl or isoindolin-dione groups (e.g., GMC-3 , N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) ):

- The target compound’s acetamido group may reduce antimicrobial efficacy compared to chloro/fluorine substituents .

- Enzyme Inhibition: Compound 28 inhibits enzymes like CYP4F11, with chloro-fluorophenyl groups enhancing binding.

Table 2: Enzyme-Inhibiting Oxalamides

Thermodynamic and Solubility Properties

analyzes oxalamides like N1,N2-bis(2-nitrophenyl)oxalamide, noting that intramolecular hydrogen bonding (HB) affects solubility:

- Hydrogen Bonding : The target compound’s 3-acetamidophenyl group may form stronger intramolecular HBs than nitro or methoxy groups, reducing solubility but improving membrane permeability .

- Thermodynamic Parameters: Compounds with disrupted HBs (e.g., ethyl N-phenyloxalamate) exhibit higher ΔH° and ΔS° values. The target compound’s HB strength may lie between non-HB and fully HB states, influencing its dissolution profile .

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, with the CAS number 1351641-64-9, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H25N3O

- Molecular Weight : 303.41 g/mol

This compound features an oxalamide backbone with distinct functional groups that may contribute to its biological properties.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biomolecular targets. The presence of the acetamidophenyl group allows for potential interactions through hydrogen bonding and π-π stacking with aromatic amino acids in proteins. The hydroxyethyl group may also facilitate hydrogen bonding, enhancing binding affinity to target proteins or enzymes.

Anticancer Activity

Recent studies have indicated that oxalamide derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 10.0 |

| HeLa (Cervical) | 8.5 |

These results suggest that the compound may inhibit cell proliferation by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against common pathogens. Preliminary results show activity against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

This antimicrobial activity could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Case Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. The compound was found to activate caspase pathways leading to programmed cell death, demonstrating its potential as a chemotherapeutic agent.

Case Study 2: Synergistic Effects

Another investigation assessed the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, indicating its potential role in overcoming antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.